BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE
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Overview
Description
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a butyl ester, a fluorophenyl group, and a pyrrolidinyl carbonyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE typically involves multiple steps, including the formation of the pyrrolidinyl carbonyl amide and the esterification of the benzoic acid derivative. Common synthetic routes may include:
Formation of the Pyrrolidinyl Carbonyl Amide: This step involves the reaction of 4-fluorophenyl acetic acid with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting amide is then esterified with butanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Similar ester structure but lacks the pyrrolidinyl carbonyl amide and fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the ester and pyrrolidinyl carbonyl amide.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidinyl group but lacks the ester and fluorophenyl group.
Uniqueness
BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H23FN2O4 |
---|---|
Molecular Weight |
398.4g/mol |
IUPAC Name |
butyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23FN2O4/c1-2-3-12-29-22(28)15-4-8-18(9-5-15)24-21(27)16-13-20(26)25(14-16)19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,27) |
InChI Key |
QZTWLVIQIZCBRN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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